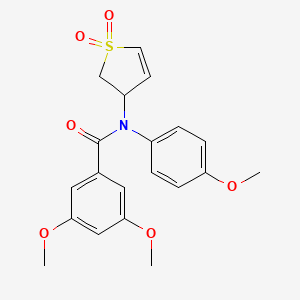

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6S/c1-25-17-6-4-15(5-7-17)21(16-8-9-28(23,24)13-16)20(22)14-10-18(26-2)12-19(11-14)27-3/h4-12,16H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEDVBBBLMMELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is a synthetic organic compound characterized by its unique thiophene structure and various functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a dioxo-dihydrothiophene moiety along with methoxy and phenyl substituents. The presence of these functional groups suggests a diverse range of interactions within biological systems.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzamide Core : The synthesis begins with the preparation of 3,5-dimethoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.

- Introduction of the Thiophene Moiety : The acid chloride is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base such as triethylamine to yield the desired benzamide derivative.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiophene rings exhibit significant antimicrobial activity. For instance, this compound was tested against various bacterial strains. The results demonstrated effective inhibition of growth at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that it could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell growth and survival.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in:

- Increased levels of pro-apoptotic markers.

- Decreased levels of anti-apoptotic proteins.

- A significant reduction in cell viability after 48 hours of exposure.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could act on various receptors that regulate cell signaling and proliferation.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves methoxy (δ 3.2–3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and thiophene sulfone signals (δ 2.8–3.5 ppm). 2D NMR (COSY, HSQC) confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 473.2) and fragments (e.g., loss of SO2 group) .

- X-ray Crystallography : Single-crystal analysis validates bond lengths/angles (e.g., C=O at 1.21 Å, C-SO2 at 1.76 Å), critical for patent or regulatory submissions .

What strategies are recommended for improving pharmacokinetic properties, such as solubility and metabolic stability?

Q. Advanced Research Focus

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the 4-methoxyphenyl moiety to enhance aqueous solubility without compromising target affinity .

- Prodrug Design : Mask the sulfone group as a labile ester to improve membrane permeability, with enzymatic cleavage in target tissues .

- Metabolic Profiling : Use human liver microsomes (HLMs) to identify vulnerable sites (e.g., demethylation of methoxy groups) and guide deuteration or fluorination to block oxidation .

How should researchers design experiments to elucidate the compound’s mechanism of action?

Q. Advanced Research Focus

- Molecular Docking : Model interactions with potential targets (e.g., kinase domains or GPCRs) using software like AutoDock Vina, focusing on hydrogen bonds with the benzamide carbonyl and sulfone oxygen .

- CRISPR-Cas9 Knockout Screens : Identify gene dependencies in cell lines treated with the compound to pinpoint pathways involved .

- In Vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff) for hypothesized targets .

What computational tools can predict the compound’s reactivity in novel chemical reactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, particularly at the thiophene sulfone or benzamide carbonyl .

- Retrosynthetic Analysis : Tools like Synthia™ or Reaxys propose viable routes using known reactions for similar benzamide derivatives .

How can researchers address low yields in the final amidation step?

Q. Basic Research Focus

- Catalyst Screening : Test alternatives to DCC (e.g., HATU or PyBOP) with N-methylmorpholine (NMM) as a base in DMF .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >80% yield .

- In Situ Activation : Pre-activate the carboxylic acid as a mixed anhydride with ClCO2Et to improve coupling efficiency .

What are the key considerations for scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Process Safety : Conduct DSC analysis to identify exothermic steps (e.g., sulfonation) and implement controlled addition rates .

- Solvent Recovery : Use fractional distillation to reclaim DCM or THF, reducing costs and environmental impact .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and polymorphic form through DOE (design of experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.